molecular formula C21H13N5O3S B11521119 2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile

2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B11521119
M. Wt: 415.4 g/mol
InChI Key: ZXCJIFLQFKSFPC-UHFFFAOYSA-N
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Description

    2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound’s intricate arrangement of functional groups suggests potential biological and chemical significance.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves multiple steps due to its complex structure.
    • Industrial production methods likely involve carefully controlled reactions and purification steps to achieve high yields.
  • Chemical Reactions Analysis

      Oxidation and Reduction: Given the presence of nitro (NO₂) and amino (NH₂) groups, this compound may undergo redox reactions.

      Substitution Reactions: The cyano groups (CN) can participate in substitution reactions.

      Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents (e.g., NaBH₄), and strong acids (e.g., HCl) may be involved.

      Major Products: These would depend on the specific reaction conditions and substituents. For example, reduction of the nitro group could yield an amino group.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

      Chemistry: Explore its reactivity and use as a building block for other compounds.

      Industry: Assess its applicability in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of pyridine, phenyl, and sulfanyl groups in our compound sets it apart.

    Remember that while I’ve provided an overview, further investigation and experimental studies are essential to fully explore this intriguing compound

    Properties

    Molecular Formula

    C21H13N5O3S

    Molecular Weight

    415.4 g/mol

    IUPAC Name

    2-amino-6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3,5-dicarbonitrile

    InChI

    InChI=1S/C21H13N5O3S/c22-10-16-19(14-4-2-1-3-5-14)17(11-23)21(25-20(16)24)30-12-18(27)13-6-8-15(9-7-13)26(28)29/h1-9H,12H2,(H2,24,25)

    InChI Key

    ZXCJIFLQFKSFPC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C#N

    Origin of Product

    United States

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